

analytical techniques for the characterization of 3-Amino-1-phenylpropan-1-ol

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Compound of Interest

Compound Name: 3-Amino-1-phenylpropan-1-ol

Cat. No.: B018842

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An In-Depth Guide to the Analytical Characterization of **3-Amino-1-phenylpropan-1-ol**

Introduction

3-Amino-1-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical building block in modern organic synthesis and pharmaceutical development. Its structural motif is a key component in a range of biologically active molecules and pharmaceutical intermediates.[\[1\]](#)[\[2\]](#) The presence of two stereogenic centers, one at the carbinol carbon and another at the carbon bearing the amino group, makes stereochemical control and characterization paramount. The (R)- and (S)-enantiomers can exhibit significantly different pharmacological activities, necessitating precise analytical methods to determine not only chemical purity but also enantiomeric excess (e.e.).

This technical guide provides a comprehensive overview of the essential analytical techniques for the complete characterization of **3-Amino-1-phenylpropan-1-ol**. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for method implementation.

Physicochemical Properties

A foundational step in any analytical workflow is the confirmation of the compound's basic physical and chemical properties. These values serve as primary indicators of identity and purity.

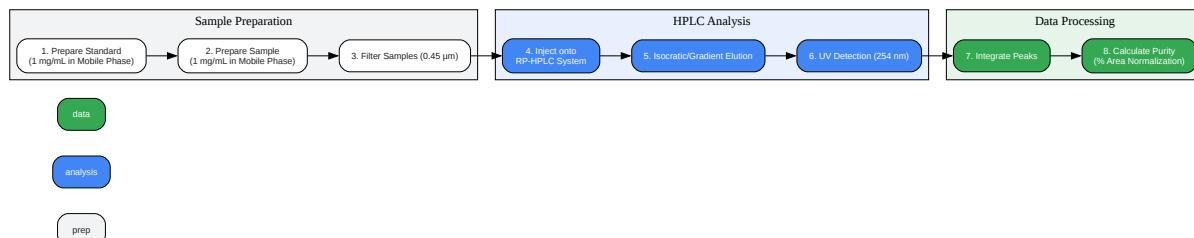
| Property | Value | Source |
|-------------------|-------------------------------------|---|
| CAS Number | 5053-63-4 (for racemate) | [3] [4] [5] |
| Molecular Formula | C ₉ H ₁₃ NO | [3] [4] [6] |
| Molecular Weight | 151.21 g/mol | [4] [6] |
| Appearance | White to off-white solid or needles | [3] [7] |
| Melting Point | 70-77°C | [3] |
| pKa | 14.13 ± 0.20 (Predicted) | [7] |
| XLogP3-AA | 0.5 | [4] [8] |

Chromatographic Techniques for Purity and Enantiomeric Composition

Chromatography is the cornerstone for assessing the purity and stereoisomeric composition of **3-Amino-1-phenylpropan-1-ol**. High-Performance Liquid Chromatography (HPLC) is particularly powerful, with different column and mobile phase configurations used for achiral and chiral separations.

Reversed-Phase HPLC for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of the compound and quantifying any synthesis-related impurities. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.



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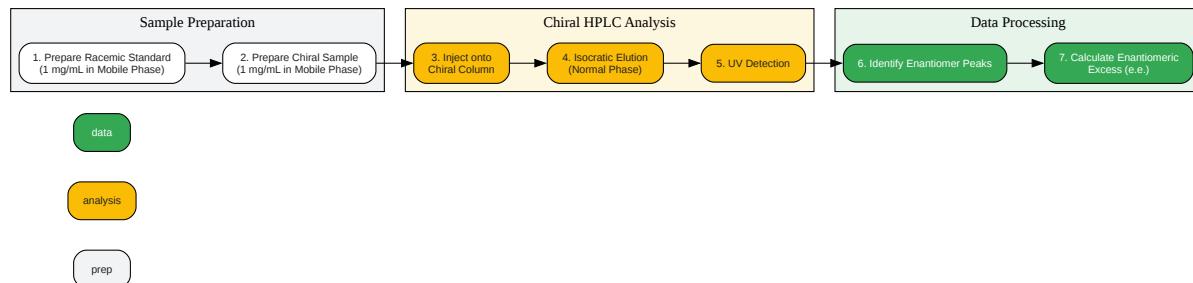
Caption: Workflow for RP-HPLC purity analysis.

- System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Standard Solution: Accurately weigh and dissolve **3-Amino-1-phenylpropan-1-ol** reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
- Sample Solution: Prepare the test sample in the same manner as the standard solution.
- Chromatographic Conditions:
 - Column: C18, 4.6 x 150 mm, 2.7 μm particle size.[9]
 - Mobile Phase: A mixture of aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in Water) and an organic modifier (e.g., Acetonitrile). A typical starting point is a 70:30 (v/v) ratio of aqueous to organic.[9]
 - Flow Rate: 0.7 - 1.0 mL/min.[9][10]

- Column Temperature: 30°C.[9]
- Detection: UV at 254 nm.[9]
- Injection Volume: 10 μ L.
- Data Analysis:
 - Inject the sample and record the chromatogram.
 - Identify the peak corresponding to **3-Amino-1-phenylpropan-1-ol** by comparing its retention time with the reference standard.
 - Calculate the purity using the area normalization method:
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess (e.e.) is crucial for chiral molecules. This is achieved using a Chiral Stationary Phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. Polysaccharide-based CSPs are highly effective for this class of compounds.[10][11]

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Caption: Workflow for Chiral HPLC e.e. determination.

- System Preparation: Equilibrate the chiral column with the normal-phase mobile phase. The use of polar solvents like methanol or water should be strictly avoided unless specified by the column manufacturer.
- Racemic Standard: Prepare a solution of racemic **3-Amino-1-phenylpropan-1-ol** (1 mg/mL) in the mobile phase. This is used to confirm the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.
- Sample Solution: Prepare the chiral test sample at the same concentration.
- Chromatographic Conditions:
 - Column: A polysaccharide-based CSP, such as one derived from cellulose tris(3,5-dimethylphenylcarbamate).[10]
 - Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA), often in a ratio between 90:10 and 70:30 (v/v). A small amount of an amine modifier (e.g., 0.1% diethylamine) may be

needed to improve peak shape.[10]

- Flow Rate: 1.0 mL/min.[10]
- Column Temperature: 25°C (Room Temperature).
- Detection: UV at 220 nm or 254 nm.
- Injection Volume: 10 µL.
- Data Analysis:
 - Inject the racemic standard to identify the two enantiomer peaks.
 - Inject the chiral sample.
 - Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers (E1 and E2):
 - $e.e. (\%) = (|Area E1 - Area E2| / (Area E1 + Area E2)) \times 100$

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is used to verify the identity and connectivity of all atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.0 ppm).[6]
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[6]

- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds for ^1H NMR.[6]
- Data Interpretation: Process the spectra and assign the chemical shifts, multiplicities, and coupling constants to the corresponding nuclei in the molecule.

The precise chemical shifts can vary based on the solvent and concentration.

| ^1H NMR Assignment | Expected Chemical Shift (δ , ppm) | Multiplicity |
|-----------------------------|---|---------------|
| Aromatic C-H | 7.20 - 7.40 | Multiplet |
| CH-OH | ~4.80 | Triplet / dd |
| CH ₂ -N | ~3.00 | Multiplet |
| CH ₂ -CH | ~2.00 | Multiplet |
| OH, NH ₂ | Variable | Broad Singlet |

| ^{13}C NMR Assignment | Expected Chemical Shift (δ , ppm) |
|--------------------------------|---|
| Aromatic C (quaternary) | ~144 |
| Aromatic CH | 125 - 129 |
| CH-OH | ~74 |
| CH ₂ -N | ~40 |
| CH ₂ -CH | ~38 |

Note: Data is compiled based on predicted values and data from structurally similar compounds.[4][6][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (NaCl or KBr).
- Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} .
- Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in **3-Amino-1-phenylpropan-1-ol**.

| Functional Group | Vibration | Expected Wavenumber (cm^{-1}) |
|------------------|------------|--|
| O-H (Alcohol) | Stretching | 3200 - 3500 (Broad) |
| N-H (Amine) | Stretching | 3300 - 3400 (Medium) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |

Reference data from similar compounds suggests these characteristic peaks.[3][14]

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically showing the protonated molecular ion.

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6]
- Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-300.[6]
- Data Interpretation: Identify the mass-to-charge ratio (m/z) of the parent ion.

- Molecular Formula: C₉H₁₃NO
- Exact Mass: 151.10 Da[4]
- Expected Ion (ESI+): [M+H]⁺ at m/z = 152.11[6][8]

Summary and Conclusion

The comprehensive characterization of **3-Amino-1-phenylpropan-1-ol** requires an integrated analytical approach. The identity and structure are unequivocally confirmed using a combination of NMR, IR, and Mass Spectrometry. RP-HPLC is employed to establish chemical purity, while chiral HPLC is essential for determining the enantiomeric composition. Together, these techniques provide a complete analytical profile, ensuring the quality, identity, and stereochemical integrity of this vital synthetic intermediate for research and pharmaceutical applications.

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